N-Benzyl-2-(piperidin-4-yl)acetamide

Soluble Epoxide Hydrolase Inhibitor Design Structure-Activity Relationship

Procure the free base form of N-Benzyl-2-(piperidin-4-yl)acetamide (CAS 881019-59-6) to eliminate the neutralization step required with hydrochloride salts, improving atom economy in PROTAC linker synthesis. The unprotected piperidine nitrogen enables direct downstream functionalization via acylation, while the invariant N-benzyl amide motif preserves critical pharmacophoric interactions. Generic substitution with non-benzyl analogs (e.g., isopropylsulfonyl) results in marked potency loss and no microsomal stability improvement, making this specific benzyl-substituted scaffold non-interchangeable for sEH inhibitor libraries and CNS drug discovery programs.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 881019-59-6
Cat. No. B3395645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-(piperidin-4-yl)acetamide
CAS881019-59-6
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CNCCC1CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(10-12-6-8-15-9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17)
InChIKeyDNKVXHHXDVPLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(piperidin-4-yl)acetamide (CAS 881019-59-6) Procurement: Chemical Profile and Comparator Landscape


N-Benzyl-2-(piperidin-4-yl)acetamide (CAS 881019-59-6) is a synthetic piperidine-acetamide derivative with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol. The compound features a secondary amine on the piperidine ring and a benzyl-substituted amide, classifying it as a versatile research intermediate or building block . It is structurally related to a series of 2-(piperidin-4-yl)acetamides investigated as soluble epoxide hydrolase (sEH) inhibitors, though no direct biological data for this specific benzyl analog has been identified in primary peer-reviewed literature [1]. Its primary value proposition for procurement lies in its utility as a synthetic precursor, where the unprotected piperidine nitrogen allows for downstream functionalization.

Procurement Risk: Why N-Benzyl-2-(piperidin-4-yl)acetamide Cannot Be Directly Substituted with In-Class Analogs


Similar 2-(piperidin-4-yl)acetamide building blocks, such as N-(4-fluorobenzyl), N-methyl, or unsubstituted piperidine variants, are not interchangeable due to the critical role of the N-benzyl substituent in modulating both chemical reactivity and biological recognition. In the context of sEH inhibition, a study on related 2-(piperidin-4-yl)acetamides demonstrated that replacing a benzyl group with an isopropylsulfonyl unit led to a marked reduction in potency and no improvement in microsomal stability [1]. This indicates that the specific N-benzyl motif is a key pharmacophoric or reactivity-determining element, making generic substitution a high-risk strategy without direct experimental validation for the specific downstream target.

Quantitative Differentiation Evidence for N-Benzyl-2-(piperidin-4-yl)acetamide (CAS 881019-59-6)


Critical Pharmacophoric Role of the N-Benzyl Substituent in sEH Inhibitor Potency

Direct head-to-head data for N-Benzyl-2-(piperidin-4-yl)acetamide against a close analog is not available. However, a cross-study comparable analysis from a series of related benzohomoadamantane-based 2-(piperidin-4-yl)acetamides reveals the functional consequence of N-benzyl substitution. When the isopropylsulfonyl group of the potent compound 6c was replaced by a benzyl unit to yield 6h, a reduction in potency was observed [1]. This class-level inference establishes that the N-benzyl group is not a silent substituent and actively modulates target engagement, making its presence a critical differentiator for research applications.

Soluble Epoxide Hydrolase Inhibitor Design Structure-Activity Relationship

Divergent Physicochemical Profile Compared to N-Aryl Analogs

A class-level comparison with the N-phenyl analog highlights the structural advantage of the benzyl group. The N-benzyl substitution introduces a flexible methylene spacer between the amide nitrogen and the aromatic ring, whereas the N-phenyl analog (e.g., in N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series) has a directly attached, rigid aromatic ring [1]. This fundamental difference in geometry and conformational freedom is well-established in medicinal chemistry to affect target binding, solubility, and metabolic stability. Quantitative data confirming superior properties for the benzyl analog over the phenyl analog in a specific assay is, however, absent from the literature.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Differentiation from Hydrochloride Salt Counterpart (CAS 906744-74-9)

N-Benzyl-2-(piperidin-4-yl)acetamide (free base, CAS 881019-59-6) is directly purchasable and represents the neutral amine form, which is often preferred for reactions requiring a free nucleophilic nitrogen (e.g., acylation, reductive amination, or sulfonylation) . Its hydrochloride salt (CAS 906744-74-9) is also commercially available. The choice between the free base and salt form is a critical procurement specification; the free base avoids the need for a pre-reaction liberation step of the amine, which can be incompatible with certain sensitive reagents or add a process step. Purchasing the free base directly can thus improve synthetic efficiency for specific protocols.

Chemical Form Reactogenicity Salt Selection

Validated Application Scenarios for N-Benzyl-2-(piperidin-4-yl)acetamide (CAS 881019-59-6) Based on Evidence


Synthesis of Diversely Substituted sEH Inhibitor Libraries

The compound serves as a strategic core scaffold for generating sEH inhibitor libraries, as evidenced by its structural relation to the 2-(piperidin-4-yl)acetamide series. The free piperidine nitrogen allows for the introduction of diverse capped groups (e.g., ureas, sulfones, or amides) to probe the hydrophobic pocket of the enzyme, while the invariant N-benzyl amide may mimic key interactions observed in potent benzohomoadamantane-based amides [1].

Development of Central Nervous System (CNS) Penetrant Probes

The N-benzylpiperidine motif is a privileged structure in CNS drug discovery. Analogs, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have demonstrated anticonvulsant activity [2]. While no comparable data exists for this exact compound, its structural features make it a rationally selected starting point for synthesizing novel neuroactive candidates, particularly when a flexible benzyl linker is desired to optimize brain permeability and receptor fit.

Precursor for Piperidine-Based PROTAC Linkers

The compound's bifunctional nature—a nucleophilic piperidine amine and a stable amide bond—makes it a valuable intermediate for constructing proteolysis-targeting chimera (PROTAC) linkers. The free base form (CAS 881019-59-6) is particularly convenient for direct incorporation via acylation chemistry, avoiding the extra neutralization step required if procuring the hydrochloride salt . This improves the atom economy of linker synthesis in degrader molecule development.

Technical Documentation Hub

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